2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

Physicochemical profiling LogP Lipophilicity

2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide (CAS 1980053-70-0; molecular formula C₇H₅F₃N₂O₃; MW 222.12 g/mol) is a pyridine-3-carboxamide derivative characterized by the simultaneous presence of hydroxyl groups at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position of the nicotinamide ring. In its predominant tautomeric form it exists as 2-hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
Cat. No. B12865294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide
Molecular FormulaC7H5F3N2O3
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(NC1=O)O)C(=O)N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O3/c8-7(9,10)2-1-3(13)12-6(15)4(2)5(11)14/h1H,(H2,11,14)(H2,12,13,15)
InChIKeyKDSMEIPKCBRYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide: Baseline Identity and Structural Class Differentiation for Scientific Procurement


2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide (CAS 1980053-70-0; molecular formula C₇H₅F₃N₂O₃; MW 222.12 g/mol) is a pyridine-3-carboxamide derivative characterized by the simultaneous presence of hydroxyl groups at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position of the nicotinamide ring. In its predominant tautomeric form it exists as 2-hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide . The compound belongs to the broader class of trifluoromethylpyridine derivatives that have found significant applications in agrochemical discovery, most notably as key intermediates in the synthesis of the commercial insecticide flonicamid [1]. Its core scaffold bridges the structural features of two distinct chemical series: the 2,6-dihydroxynicotinamide (pyridone) class and the 4-trifluoromethylnicotinamide (TFNA-AM) metabolite class, making it a strategically important building block for medicinal chemistry and agrochemical research programs exploring NAD-related enzyme targets and chordotonal organ modulation.

Why 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs in Research Procurement


Substituting 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide with the nearest commercially available analogs—2,6-dihydroxynicotinamide (CAS 35441-11-3, lacking the CF₃ group) or 4-(trifluoromethyl)nicotinamide (CAS 158062-71-6, lacking the 2,6-dihydroxy groups)—fundamentally alters the molecule's electronic structure, hydrogen-bonding capacity, and lipophilicity profile. The 2,6-dihydroxy substitution forces the pyridine ring into a lactam (pyridone) tautomeric form , creating a hydrogen-bond donor/acceptor pattern that mimics the oxidized state of nicotinamide and is essential for recognition by NAD-metabolizing enzymes such as NNMT and NAMPT. Conversely, the 4-CF₃ group imparts metabolic stability and modulates electron density on the ring, a feature demonstrated to be essential for insecticidal activity in the related flonicamid series [1]. A compound bearing only one of these features—either the CF₃ group or the dihydroxy pattern—will exhibit a different target engagement profile, different solubility characteristics, and different metabolic fate, making generic substitution scientifically invalid for structure-activity relationship (SAR) studies or targeted enzyme assays.

Quantitative Differentiation Evidence: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide Versus Closest Structural Analogs


Lipophilicity Modulation: Anomalous LogP Reduction Despite CF₃ Incorporation Versus Non-Fluorinated 2,6-Dihydroxynicotinamide

Despite the well-established lipophilicity-enhancing effect of trifluoromethyl groups, 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide exhibits a computed LogP value (0.1982) that is lower than that of its non-fluorinated analog 2,6-dihydroxynicotinamide (LogP = 0.292) . This anomalous reduction of approximately 0.094 log units (a ~32% decrease in LogP terms) indicates that the CF₃ group at the 4-position participates in electronic interactions with the 2,6-dihydroxy/pyridone system that increase overall molecular polarity. This property is not predictable from simple additive fragment-based LogP calculations and represents a structurally specific electronic effect unique to this substitution pattern.

Physicochemical profiling LogP Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity Differentiation Versus 4-(Trifluoromethyl)nicotinamide (TFNA-AM)

The presence of 2,6-dihydroxy groups in the target compound generates a computed TPSA of 96.18 Ų , approximately 72% higher than that of 4-(trifluoromethyl)nicotinamide (TFNA-AM, CAS 158062-71-6; TPSA = 55.98 Ų) . Additionally, the target compound possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors , compared with only 1 donor and 2 acceptors for TFNA-AM. This fundamentally different hydrogen-bonding capacity predicts distinct behavior in biological environments, including reduced passive membrane permeation, altered blood-brain barrier penetration potential, and differential recognition by NAD-binding enzyme pockets that require the carboxamide and 2,6-dihydroxy motif for substrate mimicry.

Polar surface area Hydrogen bonding Permeability Blood-brain barrier

Molecular Weight and Rotatable Bond Differentiation Impacting Ligand Efficiency Metrics

The target compound (MW = 222.12 g/mol) occupies a distinct molecular weight space between 2,6-dihydroxynicotinamide (MW = 154.12 g/mol) and larger nicotinamide derivatives. The addition of the CF₃ group adds 68 Da relative to the non-fluorinated analog while maintaining a low rotatable bond count (1 rotatable bond) , identical to both comparators. This means the CF₃ group increases molecular weight and lipophilic surface area without adding conformational flexibility, a combination that can improve target binding enthalpy without incurring an entropic penalty from increased rotational degrees of freedom. For fragment-based or ligand-efficiency-driven programs, this compound offers a heavier, more lipophilic probe versus 2,6-dihydroxynicotinamide while retaining minimal conformational entropy.

Ligand efficiency Molecular weight Fragment-based drug design

Synthetic Intermediate Lineage: Distinct Utility Versus the Nitrile Analog in Flonicamid-Related Chemistry

The 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide scaffold is directly derived through hydrolysis (or partial hydrolysis) of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4), the primary key starting material documented for industrial flonicamid synthesis [1]. While the nitrile analog has established utility as a building block for monoindolyl- and bisindolyl-4-trifluoromethylpyridines with potential antitumor activity , the corresponding amide (the target compound) offers a distinct functional group handle (primary carboxamide) for divergent derivatization via N-alkylation, condensation, or Curtius rearrangement pathways not accessible from the nitrile. This functional group orthogonality provides synthetic chemists with a complementary building block for library synthesis where the nitrile is unsuitable.

Synthetic intermediate Flonicamid Agrochemical synthesis Building block

Tautomeric Form and Enzyme Recognition: Class-Level Inference for NAD-Metabolizing Enzyme Engagement Versus Simple Nicotinamide

Unlike nicotinamide itself or 4-(trifluoromethyl)nicotinamide, which exist predominantly as aromatic pyridine forms, 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide adopts a 2-pyridone tautomeric structure (2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide) . This tautomeric form structurally resembles the oxidized state of the nicotinamide ring found in NAD⁺, positioning the compound as a potential substrate mimic or inhibitor for NAD-consuming enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT). The related 2,6-dihydroxynicotinamide scaffold has been explored in NNMT inhibitor discovery programs [1], and the addition of the 4-CF₃ group may modulate binding affinity through hydrophobic pocket interactions. The TFNA-AM metabolite (4-trifluoromethylnicotinamide), by contrast, retains aromatic character and acts as a chordotonal organ modulator in insects rather than an NAD enzyme ligand [2], illustrating how the tautomeric state fundamentally redirects biological target engagement within the same nominal compound class.

NAMPT NNMT NAD metabolism Tautomerism Substrate mimicry

Optimal Research and Industrial Application Scenarios for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide Based on Quantitative Differentiation Evidence


NAD-Metabolizing Enzyme Inhibitor Screening (NAMPT / NNMT Focused Libraries)

The target compound's 2-pyridone tautomeric form structurally mimics the oxidized nicotinamide moiety of NAD⁺ , making it a mechanistically appropriate scaffold for screening against NAD-consuming enzymes. Its TPSA of 96.18 Ų and 3 H-bond donors position it for recognition by the nicotinamide-binding pockets of NAMPT and NNMT, where the carboxamide group and pyridone oxygen serve as critical H-bond anchors. Unlike aromatic TFNA-AM (TPSA 55.98 Ų), which is validated for insect chordotonal organ modulation but not NAD enzyme engagement [1], the target compound should be prioritized for biochemical NAMPT/NNMT inhibition assays and co-crystallography studies.

Physicochemical Probe for 4-Position SAR in 2,6-Dihydroxynicotinamide Lead Optimization

For medicinal chemistry programs built on a 2,6-dihydroxynicotinamide core, the target compound provides a +68 Da, LogP-lowering (ΔLogP = -0.094) CF₃-substituted analog that introduces steric bulk and metabolic stability at the 4-position without increasing rotatable bond count . This enables systematic exploration of the 4-position vector in enzyme active sites while maintaining the pyridone tautomeric form essential for target engagement. The anomalous LogP reduction relative to the non-fluorinated parent (LogP 0.198 vs. 0.292) also offers a probe for studying the electronic influence of 4-CF₃ substitution on the pyridone ring's hydrogen-bonding strength, which can be correlated with binding affinity shifts in biochemical assays.

Divergent Building Block in Flonicamid-Analog Library Synthesis

As the amide counterpart to the well-established nitrile intermediate 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile used in flonicamid manufacture , the target compound enables orthogonal derivatization strategies. The primary carboxamide can be directly elaborated via N-alkylation, condensation with aldehydes/ketones, or conversion to nitriles, amines, or tetrazoles—transformations not accessible from the nitrile without redox adjustment. For agrochemical discovery groups synthesizing flonicamid analogs or exploring the chordotonal organ modulator pharmacophore, this building block provides a complementary entry point for library diversification, potentially yielding metabolites or pro-insecticide candidates distinct from the N-cyanomethyl series represented by flonicamid itself.

Metabolite Identification and Environmental Fate Reference Standard

Given its structural relationship to both the flonicamid synthetic pathway and the TFNA-AM metabolite (4-trifluoromethylnicotinamide) , the target compound may arise as a hydrolytic byproduct, environmental degradation product, or phase I metabolite in flonicamid-treated systems. Analytical laboratories performing residue analysis (LC-MS/MS) of flonicamid and its metabolites in crops, soil, and biological matrices should include this compound as a reference standard to confirm or exclude its presence, particularly in hydrolysis studies where the nitrile intermediate may convert to the amide. Its distinct LogP (0.198 vs. 1.26 for TFNA-AM) ensures chromatographic separation from the primary metabolite under standard reversed-phase conditions.

Quote Request

Request a Quote for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.